2-Hydroxybenzaldehyde thiosemicarbazone
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Overview
Description
2-Hydroxybenzaldehyde thiosemicarbazone is an organic compound with the molecular formula C8H9N3OS. It is a derivative of thiosemicarbazone, which is formed by the reaction of thiosemicarbazide with aldehydes or ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxybenzaldehyde thiosemicarbazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The general reaction scheme is as follows:
2-Hydroxybenzaldehyde+Thiosemicarbazide→2-Hydroxybenzaldehyde thiosemicarbazone
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxybenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiosemicarbazides.
Substitution: It can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiosemicarbazides .
Scientific Research Applications
2-Hydroxybenzaldehyde thiosemicarbazone has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with transition metals like copper, nickel, and zinc.
Biology: The compound exhibits significant antibacterial and antifungal activities.
Medicine: Research has shown that this compound and its metal complexes possess anticancer properties.
Mechanism of Action
The mechanism of action of 2-Hydroxybenzaldehyde thiosemicarbazone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can interact with biological macromolecules, such as proteins and DNA.
Pathways Involved: The anticancer activity of the compound is believed to be mediated through the induction of apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
- 4-Hydroxybenzaldehyde thiosemicarbazone
- 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone
- 5-Chloro-2-hydroxybenzaldehyde thiosemicarbazone
- 5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone
Comparison: 2-Hydroxybenzaldehyde thiosemicarbazone is unique due to its specific hydroxyl group position on the benzene ring, which influences its reactivity and biological activity. Compared to its analogs, it often exhibits higher biological activity and better metal-binding properties, making it a more versatile compound for various applications .
Properties
Molecular Formula |
C8H9N3OS |
---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
[(Z)-(2-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H9N3OS/c9-8(13)11-10-5-6-3-1-2-4-7(6)12/h1-5,12H,(H3,9,11,13)/b10-5- |
InChI Key |
OHNSRYBTSVDDKA-YHYXMXQVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC(=S)N)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N)O |
Origin of Product |
United States |
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